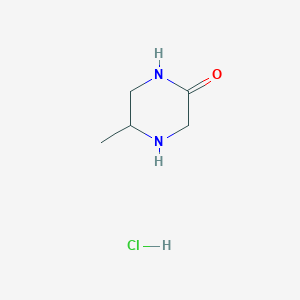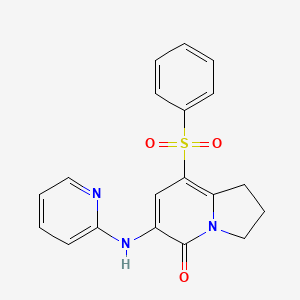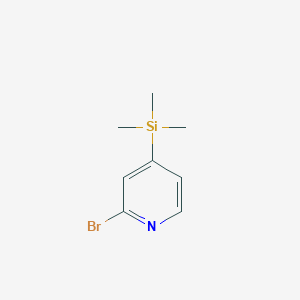
2-Bromo-4-(trimethylsilyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(trimethylsilyl)pyridine is an organosilicon compound that features a pyridine ring substituted with a bromine atom at the 2-position and a trimethylsilyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trimethylsilyl)pyridine typically involves the metallation of 2-bromo-pyridine followed by treatment with trimethylchlorosilane. One common method includes the use of n-butyllithium (n-BuLi) for metallation, followed by the addition of trimethylchlorosilane in a solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures (around -70°C) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-(trimethylsilyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or organometallic reagents.
Coupling Reactions: Typical conditions involve the use of palladium catalysts and bases such as potassium carbonate in solvents like THF or toluene.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(trimethylsilyl)pyridine has several applications in scientific research:
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(trimethylsilyl)pyridine in chemical reactions typically involves the activation of the bromine atom or the trimethylsilyl group. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the pyridine ring. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond by coordinating with the bromine atom and the boronic acid derivative .
Vergleich Mit ähnlichen Verbindungen
2-Trimethylgermyl-pyridine: Similar to 2-Bromo-4-(trimethylsilyl)pyridine but with a trimethylgermyl group instead of a trimethylsilyl group.
2-Trimethylstannyl-pyridine: Contains a trimethylstannyl group instead of a trimethylsilyl group.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a trimethylsilyl group on the pyridine ring. This combination allows for versatile reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H12BrNSi |
|---|---|
Molekulargewicht |
230.18 g/mol |
IUPAC-Name |
(2-bromopyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H12BrNSi/c1-11(2,3)7-4-5-10-8(9)6-7/h4-6H,1-3H3 |
InChI-Schlüssel |
NPSDRRVXJITFRS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC(=NC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


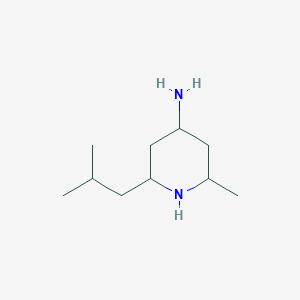
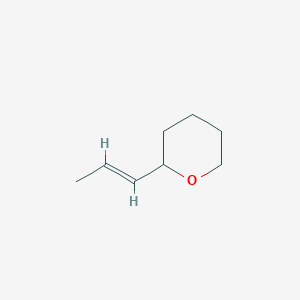



![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13113247.png)
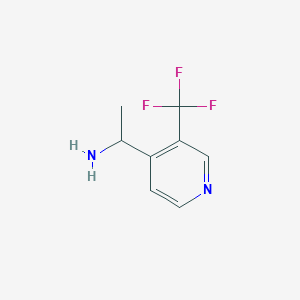

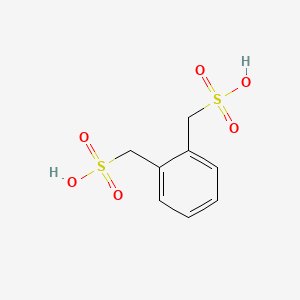

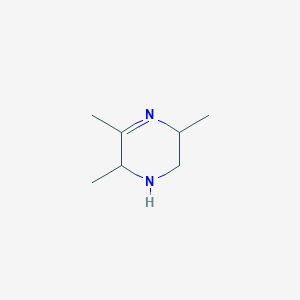
![Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride](/img/structure/B13113291.png)
